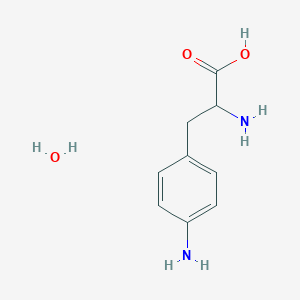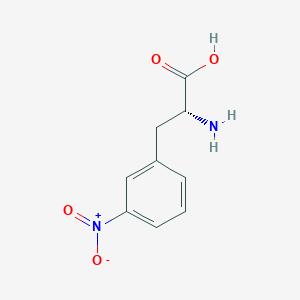
3,5-Dinitro-L-tyrosine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine typically involves the nitration of L-tyrosine. The process includes the following steps:
Nitration Reaction: L-tyrosine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce nitro groups at the 3 and 5 positions of the aromatic ring.
Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3,5-Dinitro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amino derivatives of this compound.
Substitution Products: Compounds with substituted functional groups replacing the nitro groups.
科学的研究の応用
3,5-Dinitro-L-tyrosine has several applications in scientific research:
作用機序
The mechanism of action of 3,5-Dinitro-L-tyrosine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
3-Nitro-L-tyrosine: A mono-nitrated derivative of L-tyrosine with similar but less pronounced chemical properties.
3,5-Diiodo-L-tyrosine: An iodinated analogue with distinct biological activities and applications.
N-Acetyl-3,5-dinitro-L-tyrosine: A derivative with an acetyl group, used in specific biochemical studies.
Uniqueness: 3,5-Dinitro-L-tyrosine is unique due to its dual nitro substitution, which imparts distinct chemical reactivity and potential biological effects compared to its mono-nitrated or iodinated counterparts .
特性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOSDSFLRXREA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879760 | |
| Record name | 3,5-dinitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17360-11-1 | |
| Record name | 3,5-Dinitro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17360-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 80662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-dinitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dinitro-L-tyrosine affect thyroid hormone activity?
A: Research suggests that this compound acts as an inhibitor of deiodination, a process crucial for thyroid hormone activation and regulation. In studies using sheep thyroid tissues, this compound effectively inhibited the deiodination of 3,5-diiodo-L-tyrosine (DIT) []. This inhibitory effect was further confirmed in rats, where administration of this compound alongside radiolabeled DIT led to reduced deiodination and the emergence of an unidentified DIT metabolite in both blood and urine [].
Q2: Does the structure of this compound influence its inhibitory activity on thyroid hormone processes?
A: Yes, the specific chemical structure of this compound appears crucial for its inhibitory effects on thyroid deiodination. Studies comparing the inhibitory potential of various tyrosine derivatives revealed that the presence of nitro groups on the tyrosine structure plays a significant role []. For instance, 3-Nitro-L-tyrosine (MNT) demonstrated even greater inhibitory potency than this compound, suggesting that the number and position of nitro groups may influence the compound's interaction with the deiodination machinery [].
Q3: Beyond its inhibitory action, has this compound been explored in the development of thyroid hormone analogs?
A: Interestingly, while this compound itself acts as an inhibitor, its structural features have been exploited in the synthesis of thyroid hormone analogs []. Researchers utilized a this compound derivative as a key building block in synthesizing a series of 3′-heteroarylmethyl analogues of 3,3′,5-tri-iodo-L-thyronine (T3) []. These synthetic analogs were designed to achieve selective thyromimetic activity, potentially offering therapeutic benefits with reduced side effects compared to traditional thyroid hormone treatments [].
Q4: Are there crystallographic studies on this compound?
A: Yes, researchers have successfully determined the crystal structures of two distinct modifications of this compound []. While the abstract doesn't provide specific details about these modifications or their implications, this structural information is potentially valuable for understanding the molecule's interactions at a molecular level and could be relevant for future drug design endeavors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















